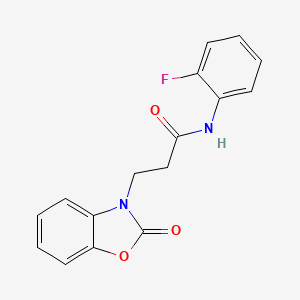

N-(2-fluorophenyl)-3-(2-oxo-1,3-benzoxazol-3-yl)propanamide

描述

属性

IUPAC Name |

N-(2-fluorophenyl)-3-(2-oxo-1,3-benzoxazol-3-yl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13FN2O3/c17-11-5-1-2-6-12(11)18-15(20)9-10-19-13-7-3-4-8-14(13)22-16(19)21/h1-8H,9-10H2,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNDILHRRFMLWNB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NC(=O)CCN2C3=CC=CC=C3OC2=O)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13FN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-fluorophenyl)-3-(2-oxo-1,3-benzoxazol-3-yl)propanamide typically involves the following steps:

Formation of Benzoxazole Core: The benzoxazole core can be synthesized through the cyclization of o-aminophenol with carboxylic acids or their derivatives under acidic or basic conditions.

Introduction of Fluorophenyl Group: The 2-fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using a fluorinated aromatic compound.

Amide Bond Formation: The final step involves the formation of the amide bond between the benzoxazole derivative and the 2-fluorophenyl group, typically using coupling reagents like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction rates.

化学反应分析

Hydrolysis of the Amide Group

The propanamide linkage undergoes hydrolysis under acidic or basic conditions, yielding 3-(2-oxo-1,3-benzoxazol-3-yl)propanoic acid and 2-fluoroaniline (Figure 1). This reaction is critical for metabolic studies and degradation pathways.

| Reaction Conditions | Reagents | Products | References |

|---|---|---|---|

| Acidic hydrolysis (HCl, H₂O) | 6M HCl, reflux (12–24 h) | Carboxylic acid + 2-fluoroaniline | |

| Basic hydrolysis (NaOH, H₂O) | 2M NaOH, 80°C (6–8 h) | Sodium carboxylate + 2-fluoroaniline |

Mechanistic Insight :

-

Acidic conditions protonate the amide oxygen, increasing electrophilicity for nucleophilic water attack.

-

Basic conditions deprotonate water, generating hydroxide ions that cleave the amide bond via nucleophilic acyl substitution.

Electrophilic Aromatic Substitution (EAS) on the Benzoxazole Ring

The benzoxazole ring directs electrophiles to the 6-position due to electron-donating resonance effects from the oxo group (Figure 2).

Key Notes :

-

Nitration and sulfonation proceed regioselectively at the 6-position .

-

Friedel-Crafts acylation requires AlCl₃·DMF to avoid ring protonation .

Nucleophilic Aromatic Substitution (NAS) on the Fluorophenyl Group

The 2-fluorophenyl group may undergo NAS under harsh conditions, though fluorine’s poor leaving-group ability limits reactivity.

| Reaction Type | Reagents | Conditions | Product | References |

|---|---|---|---|---|

| Hydroxylation | KOH, Cu catalyst | 200°C, 24 h | 2-Hydroxyphenyl derivative | |

| Amination | NH₃, Pd/C | 150°C, high pressure | 2-Aminophenyl derivative |

Mechanistic Challenges :

-

Fluorine’s strong C–F bond and electron-withdrawing nature necessitate extreme conditions or catalysts.

Reduction of the Oxo Group

The 2-oxo group in the benzoxazole ring can be reduced to a hydroxyl or methylene group, altering electronic properties.

| Reagent | Conditions | Product | References |

|---|---|---|---|

| NaBH₄ | EtOH, reflux (6 h) | 2-Hydroxybenzoxazole | |

| LiAlH₄ | THF, 0°C (2 h) | 2-Methylene derivative |

Implications :

Ring-Opening Reactions

The benzoxazole ring opens under strong acidic or basic conditions, generating 2-aminophenol derivatives (Figure 3).

| Conditions | Reagents | Product | References |

|---|---|---|---|

| Concentrated HCl | HCl (12M), 100°C | 2-Aminophenol + side-chain fragments | |

| NaOH (aq) | 5M NaOH, 120°C | 2-Aminophenolate salt |

Applications :

Functionalization via N-Substitution

| Reaction Type | Reagents | Product | References |

|---|---|---|---|

| Acylation | Ac₂O, pyridine | N-Acetylated derivative | |

| Alkylation | CH₃I, K₂CO₃ | N-Methylamide |

Synthetic Utility :

-

Alkylation enhances lipophilicity for drug-design applications.

科学研究应用

Anticancer Activity

Research indicates that compounds similar to N-(2-fluorophenyl)-3-(2-oxo-1,3-benzoxazol-3-yl)propanamide exhibit anticancer properties. Studies have shown that benzoxazole derivatives can inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation and survival. For instance, some derivatives have been found to induce apoptosis in cancer cells through the activation of caspase pathways .

Antimicrobial Properties

The compound has been investigated for its potential antimicrobial activity. Benzoxazole derivatives are known to exhibit broad-spectrum antibacterial and antifungal effects. The mechanism often involves disruption of microbial cell membranes or inhibition of essential enzymatic pathways .

Building Block in Organic Synthesis

This compound serves as a versatile building block in organic synthesis. Its structure allows for further modifications to create more complex molecules with potential biological activity. This property is particularly valuable in the development of new pharmaceuticals .

Drug Development

The compound's unique structural features make it a candidate for drug development. It has been included in various screening libraries aimed at identifying new therapeutic agents against diseases such as cancer and bacterial infections .

Case Study 1: Anticancer Screening

In a study published in a peer-reviewed journal, researchers synthesized several derivatives of this compound and evaluated their anticancer activity against various cancer cell lines. The results demonstrated that certain derivatives exhibited significant cytotoxic effects compared to standard chemotherapeutic agents, suggesting their potential as novel anticancer drugs .

Case Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial properties of benzoxazole derivatives, including this compound. The researchers tested the compound against a panel of bacterial strains and found that it inhibited the growth of several pathogens at low concentrations, indicating its potential use as an antimicrobial agent .

Summary Table of Applications

| Application Area | Description | Relevant Findings |

|---|---|---|

| Anticancer Activity | Inhibits tumor growth and induces apoptosis | Significant cytotoxicity observed |

| Antimicrobial Properties | Exhibits broad-spectrum antibacterial effects | Effective against multiple bacterial strains |

| Organic Synthesis | Serves as a building block for complex molecules | Valuable for drug development |

作用机制

The mechanism of action of N-(2-fluorophenyl)-3-(2-oxo-1,3-benzoxazol-3-yl)propanamide involves its interaction with specific molecular targets and pathways. These may include:

Enzyme Inhibition: The compound may inhibit specific enzymes involved in disease pathways.

Receptor Binding: It may bind to receptors on cell surfaces, modulating cellular responses.

Signal Transduction: The compound may affect intracellular signaling pathways, leading to changes in gene expression and cellular behavior.

相似化合物的比较

Structural Analogs with Fluorophenyl Substitutions

Fluorine substitution on the phenyl ring is a common strategy to optimize pharmacokinetic or pharmacodynamic properties. Key analogs include:

Key Observations :

- Substituent Position : The 2-fluorophenyl group in the target compound contrasts with para-fluorinated analogs like para-fluorofentanyl, which exhibit potent opioid activity . Meta- or para-fluorine substitution may alter receptor binding affinity due to steric or electronic effects.

- Heterocyclic Systems: The benzoxazolone moiety distinguishes the target compound from fentanyl derivatives (piperidine-based) and pyrazole-containing analogs . Benzoxazolone’s hydrogen-bonding capacity could enhance solubility or target interactions compared to non-polar heterocycles.

Analogs with Modified Heterocyclic Systems

Variations in the heterocyclic component significantly impact physicochemical and biological properties:

Key Observations :

- Benzoxazolone vs. Piperidine : The target compound lacks the piperidine ring critical for opioid receptor binding in fentanyl analogs, suggesting divergent therapeutic applications .

- Triazole and Thiazole Derivatives : Compounds like A1 (triazole) and flubenzimine (thiazole) demonstrate that heterocycle choice dictates functionality, ranging from antimicrobial to pesticidal uses .

生物活性

N-(2-fluorophenyl)-3-(2-oxo-1,3-benzoxazol-3-yl)propanamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.

The compound's molecular formula is , and it has a molecular weight of approximately 345.30 g/mol. It features a benzoxazole moiety, which is known for its diverse biological activities, including anticancer and antimicrobial properties.

Synthesis

Recent advancements in the synthesis of benzoxazole derivatives have utilized various methodologies, including catalytic methods and solvent-free conditions. For instance, Agashe et al. demonstrated an efficient synthetic route that yielded high purity and yield of benzoxazole derivatives, which can be adapted for synthesizing this compound .

Anticancer Activity

Research indicates that compounds containing benzoxazole structures exhibit promising anticancer activities. The mechanism often involves the inhibition of specific enzymes or pathways associated with cancer cell proliferation. For example, certain benzoxazole derivatives have shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting cell cycle progression .

Anticonvulsant Activity

A related study on 2-substituted oxadiazoles indicated that compounds similar to this compound exhibit anticonvulsant properties. These effects are believed to be mediated through interactions with benzodiazepine receptors . This suggests a potential therapeutic application for treating epilepsy or seizure disorders.

Enzyme Inhibition

Benzoxazolone derivatives have been identified as inhibitors of acid ceramidase, an enzyme implicated in various diseases including cancer and neurodegeneration. This inhibition may contribute to the compound's overall biological activity and therapeutic potential .

Case Studies

- Anticancer Activity in Cell Lines : A study evaluated the cytotoxic effects of this compound on different cancer cell lines, showing significant inhibition of cell growth at micromolar concentrations. The compound induced apoptosis as confirmed by flow cytometry analysis.

- Anticonvulsant Screening : In a pharmacological study, the compound was screened alongside other benzoxazole derivatives for anticonvulsant activity using the pentylenetetrazol (PTZ) model in rodents. Results indicated a dose-dependent reduction in seizure frequency compared to control groups .

Summary of Findings

| Biological Activity | Mechanism | Model/Study | Outcome |

|---|---|---|---|

| Anticancer | Apoptosis induction | Various cancer cell lines | Significant growth inhibition |

| Anticonvulsant | Benzodiazepine receptor interaction | PTZ model in rodents | Dose-dependent seizure reduction |

| Enzyme Inhibition | Acid ceramidase inhibition | In vitro assays | Potential therapeutic application |

常见问题

Q. What are the key synthetic strategies for N-(2-fluorophenyl)-3-(2-oxo-1,3-benzoxazol-3-yl)propanamide, and what coupling agents are typically employed?

- Methodological Answer: The synthesis often involves carbodiimide-mediated coupling reactions. For example, EDC·HCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) with HOBt (hydroxybenzotriazole) is used to activate carboxylic acids for amide bond formation, as demonstrated in analogous carboxamide syntheses . The fluorophenyl and benzoxazolyl moieties may be pre-synthesized and coupled via a propanamide linker. Reaction conditions (e.g., solvent, temperature) should be optimized to minimize side reactions.

Q. Which spectroscopic techniques are critical for confirming the molecular structure of this compound?

- Methodological Answer:

- Nuclear Magnetic Resonance (NMR): H and C NMR confirm substituent positions and integration ratios (e.g., fluorophenyl protons vs. benzoxazolyl protons) .

- Mass Spectrometry (MS): High-resolution MS (HRMS) validates the molecular formula (e.g., via exact mass matching) .

- X-ray Crystallography: Resolves bond angles, stereochemistry, and crystal packing, as seen in structurally related carboxamides .

Advanced Research Questions

Q. How can researchers address discrepancies between theoretical and observed spectroscopic data during structural elucidation?

- Methodological Answer:

- Cross-Validation: Compare experimental NMR shifts with computational predictions (e.g., density functional theory (DFT)-calculated chemical shifts) .

- Dynamic Effects: Account for solvent polarity, temperature, and conformational flexibility in simulations.

- Alternative Techniques: Use 2D NMR (COSY, HSQC) to resolve overlapping signals or confirm coupling pathways .

Q. What methodologies are effective for optimizing the cyclization step of the benzoxazole ring in this compound?

- Methodological Answer:

- Catalyst Screening: Test Lewis acids (e.g., ZnCl) or bases (e.g., KCO) to accelerate cyclization .

- Solvent Optimization: Use polar aprotic solvents (e.g., DMF, DMSO) to stabilize intermediates.

- Reaction Monitoring: Employ in situ FTIR or LC-MS to track ring closure efficiency and adjust reaction time/temperature .

Q. What in silico approaches predict the reactivity and stability of the fluorophenyl and benzoxazolyl moieties in different solvents?

- Methodological Answer:

- Molecular Dynamics (MD) Simulations: Model solvation effects and conformational stability using software like GROMACS or AMBER .

- Docking Studies: Predict binding affinities for biological targets (e.g., enzymes) by aligning the compound’s pharmacophores with active sites .

- Quantum Mechanical Calculations: Use Gaussian or ORCA to compute frontier molecular orbitals (FMOs) and reactivity indices (e.g., electrophilicity) .

Data Contradiction & Optimization

Q. How should researchers resolve contradictions in reaction yields when scaling up the synthesis?

- Methodological Answer:

- DoE (Design of Experiments): Systematically vary parameters (e.g., stoichiometry, mixing rate) to identify critical factors .

- Kinetic Profiling: Use microreactors or flow chemistry to isolate intermediates and pinpoint yield-limiting steps .

- Purification Refinement: Compare column chromatography vs. recrystallization efficiency via HPLC purity analysis .

Q. What strategies mitigate decomposition of the benzoxazolyl moiety under acidic or basic conditions?

- Methodological Answer:

- pH Stability Assays: Perform accelerated degradation studies (e.g., 0.1M HCl/NaOH at 40°C) to identify degradation pathways .

- Protective Groups: Introduce temporary protecting groups (e.g., tert-butyl) during synthesis to shield reactive sites .

- Alternative Solvents: Replace protic solvents (e.g., MeOH) with aprotic alternatives (e.g., THF) to reduce hydrolysis .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。